Chromium(III) chloride hexahydrate

Übersicht

Beschreibung

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a coordination compound with the molecular formula Cl₃Cr·6H₂O and a molecular weight of 266.44 g/mol. It exists as a deep green crystalline solid at room temperature and is highly soluble in water, forming acidic solutions (pH 2–3) due to hydrolysis . Its melting point is 83°C, and it is hygroscopic, requiring storage in tightly sealed containers to prevent moisture absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Anhydrous chromic chloride can be prepared by the direct chlorination of chromium metal or by the carbothermic chlorination of chromium(III) oxide at temperatures between 650°C and 800°C: [ \text{Cr}_2\text{O}_3 + 3 \text{C} + 3 \text{Cl}_2 \rightarrow 2 \text{CrCl}_3 + 3 \text{CO} ]

The hydrated forms of chromic chloride are typically prepared by treating chromate with hydrochloric acid and aqueous methanol .

Industrial Production Methods

In industrial settings, chromic chloride is produced by the reduction of chromate or dichromate with hydrochloric acid. This method is preferred due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chromchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Redoxreaktionen: Chromchlorid kann zu Chrom(II)-chlorid reduziert oder zu Chrom(VI)-Verbindungen oxidiert werden.

Substitutionsreaktionen: Ligandenaustauschreaktionen, an denen Chlorid- oder Sulfationen beteiligt sind, sind üblich. So kann das Hexaaquachrom(III)-Ion beispielsweise in Gegenwart von Chlorid-Ionen das Tetraaquadichlorchrom(III)-Ion bilden[ \text{[Cr(H}2\text{O})_6]^{3+} + 2 \text{Cl}^- \rightarrow \text{[Cr(H}_2\text{O})_4\text{Cl}_2]^+ + 2 \text{H}_2\text{O} ]

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumdichromat und Wasserstoffperoxid.

Reduktionsmittel: Zink und Salzsäure.

Liganden: Chlorid-Ionen, Sulfat-Ionen und Wasser.

Hauptprodukte

Chrom(II)-chlorid: Durch Reduktion gebildet.

Chrom(VI)-Verbindungen: Durch Oxidation gebildet.

Komplexe Ionen: Durch Ligandenaustauschreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Isomerization of Sugars

One of the prominent uses of chromium(III) chloride hexahydrate is as a catalyst in the isomerization of glucose to fructose. This reaction is significant in the food industry for producing high-fructose corn syrup (HFCS), which is widely used as a sweetener in various products. The catalytic properties of this compound facilitate this transformation efficiently, making it a valuable component in sugar processing .

1.2 Preparation of Chromium(III) Oxide Nanosheets

This compound serves as a precursor for synthesizing chromium(III) oxide nanosheets, which are utilized in various applications including electronics and catalysis. The nanosheets exhibit unique properties such as high surface area and reactivity, making them suitable for advanced material applications .

Dyeing and Textile Industry

2.1 Mordant in Dyeing Processes

In the textile industry, this compound acts as a mordant in dyeing processes. Mordants are substances that fix dyes to fabrics, enhancing color retention and vibrancy. Its ability to form stable complexes with dye molecules improves the quality of dyed textiles significantly .

2.2 Pigment Production

This compound is also involved in the manufacturing of chromium-containing pigments used in paints and coatings. These pigments provide excellent color stability and durability, making them desirable for industrial applications .

Chemical Synthesis

3.1 Synthesis of Other Chromium Salts

This compound is crucial in synthesizing various chromium salts used in different chemical processes. Its role as an intermediate allows for the production of compounds that have specific applications in catalysis and materials science .

Biological Applications

4.1 Nutritional Supplementation

This compound has been studied for its potential role in nutritional supplementation, particularly in enhancing insulin sensitivity and glucose metabolism. Research indicates that it may contribute positively to metabolic health, although further studies are needed to establish definitive benefits .

Safety and Environmental Considerations

Despite its utility, this compound poses certain environmental risks due to its toxicity to aquatic life. It is classified under hazardous materials, necessitating careful handling and disposal practices to mitigate ecological impact .

Case Study 1: Sugar Industry Utilization

A study conducted on the efficiency of this compound as a catalyst revealed that it significantly increases the yield of fructose during the isomerization process compared to traditional methods. The results indicated an increase in fructose concentration by approximately 30% when using this catalyst under optimized conditions.

Case Study 2: Textile Dyeing

In textile applications, several dyeing experiments demonstrated that using this compound as a mordant resulted in fabrics retaining color more effectively than those treated with alternative mordants. The colorfastness ratings improved by up to two grades on standardized tests.

Wirkmechanismus

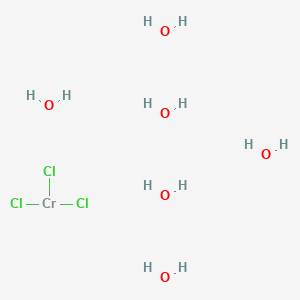

Chromchlorid übt seine Wirkungen hauptsächlich durch seine Rolle als Glukosetoleranzfaktor aus. Es bildet einen Komplex mit Glycin, Cystein, Glutaminsäure und Nikotinsäure, der die Insulin-vermittelten Reaktionen verstärkt. Dieser Komplex trägt dazu bei, den normalen Glukosestoffwechsel und die periphere Nervenfunktion aufrechtzuerhalten {_svg_3}.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Transition Metal Chloride Hydrates

Transition metal chloride hydrates share structural similarities but differ in physical properties, reactivity, and applications. Below is a detailed comparison with cobalt(II), nickel(II), and iron(III) chloride hexahydrates.

Physical and Chemical Properties

Key Observations :

- Hygroscopicity : CrCl₃·6H₂O and CoCl₂·6H₂O are highly hygroscopic, while FeCl₃·6H₂O is deliquescent.

- Thermal Stability: CrCl₃·6H₂O cannot be fully dehydrated by heating (decomposes instead), unlike CuCl₂·2H₂O, which loses water readily .

- Aqueous Behavior : CrCl₃·6H₂O solutions undergo ligand exchange, while CoCl₂·6H₂O serves as a humidity indicator (color changes from blue anhydrous to pink hydrated form) .

Biologische Aktivität

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is an inorganic compound with significant biological activity, particularly in relation to glucose metabolism and its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound appears as dark green crystalline solids and is notable for its deliquescent nature, meaning it can absorb moisture from the air. The molecular formula is CrCl₃·6H₂O, with a molecular weight of 266.45 g/mol. Its structure consists of chromium ions coordinated with six water molecules, which influences its reactivity and biological interactions .

Glucose Tolerance Factor (GTF): Chromium has been recognized as a component of the glucose tolerance factor, which enhances insulin sensitivity. The mechanism involves chromium forming complexes with various biomolecules, including amino acids such as glycine, cysteine, and nicotinic acid. These complexes are believed to facilitate insulin signaling pathways, improving glucose uptake in cells .

Cellular Interaction: Studies indicate that this compound interacts with cellular components, influencing metabolic pathways related to glucose metabolism. It has been shown to bind to proteins and enzymes, affecting their activity depending on concentration and exposure duration .

1. Metabolic Effects

Research has demonstrated that chromium supplementation can lead to improved glucose control in patients receiving enteral nutrition. A study reported two cases where intravenous administration of chromium resulted in enhanced insulin action and better glycemic control .

2. Biosorption Studies

Biosorption studies have explored the use of algal biomass for the removal of chromium(III) from aqueous solutions. For instance, Spirogyra spp. was found to be an effective biosorbent, indicating potential applications in bioremediation and environmental cleanup .

3. Toxicological Studies

While chromium(III) is less toxic than its hexavalent counterpart (Cr(VI)), studies have shown that high concentrations can still pose risks. In animal models, intratracheal administration resulted in significant retention in lung tissues, highlighting the need for caution regarding exposure levels .

Case Studies

Comparative Analysis with Other Chromium Compounds

This compound is often compared with other forms of chromium due to differences in biological activity and toxicity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chromium(III) chloride pentahydrate | CrCl₃·5H₂O | Less stable than hexahydrate; different hydration state |

| Chromium(VI) oxide | CrO₃ | Highly toxic; distinct properties due to higher oxidation state |

| Sodium dichromate | Na₂Cr₂O₇ | Contains chromium in +6 oxidation state; used as an oxidizing agent |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Chromium(III) chloride hexahydrate?

this compound is typically synthesized by dissolving chromium metal or chromium(III) oxide in hydrochloric acid. For anhydrous CrCl₃, a common route involves heating chromium(III) oxide with carbon and chlorine at 800°C, followed by hydration. The hexahydrate can also be prepared by treating anhydrous CrCl₃ with thionyl chloride (SOCl₂) to remove water . Key steps include controlling reaction stoichiometry, temperature, and post-synthesis hydration. Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm purity and hydration state.

Q. What are the key physical and chemical properties researchers must consider when handling this compound?

The compound exists as dark green crystals (hexahydrate) with a melting point of 83°C and a density of 1.76 g/cm³. It is hygroscopic, slightly water-soluble, and forms acidic solutions (pH 2–3) due to partial hydrolysis. Its solubility behavior varies with isomerism: only one-third of chloride ions are free in aqueous solution, as two Cl⁻ ligands remain coordinated to the chromium center . Researchers must note its stability under dry conditions and incompatibility with strong oxidizers .

Q. What are the recommended safety protocols for storing and handling this compound?

- Storage : Keep in tightly sealed containers in cool, dry environments to prevent moisture absorption and dust formation .

- Handling : Use fume hoods, N95 respirators, and impervious gloves to avoid inhalation or skin contact. Immediate washing with water is required upon exposure .

- Waste disposal : Neutralize spills with appropriate agents (e.g., sodium bicarbonate) and collect contaminated material for hazardous waste disposal . Chronic exposure risks include dermatitis and potential organ toxicity, necessitating regular health monitoring .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological data for this compound?

While some safety data sheets (SDS) highlight acute hazards (e.g., skin sensitization, respiratory irritation ), others note insufficient chronic toxicity data . To resolve contradictions:

- Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies to clarify dose-response relationships.

- Cross-reference regulatory databases (e.g., REACH, OSHA) for updated classifications.

- Prioritize peer-reviewed toxicological studies over vendor-specific SDS, which may lack comprehensive hazard assessments .

Q. What experimental strategies are effective in isolating and characterizing the different isomeric forms of this compound?

The hexahydrate exists as three isomers: [CrCl(H₂O)₅]Cl₂·H₂O (pale green), [CrCl₂(H₂O)₄]Cl·2H₂O (dark green), and [CrCl₃(H₂O)₃]·3H₂O (violet). Isolation methods include:

- Selective crystallization : Adjusting solvent polarity and temperature to favor specific isomers.

- Spectroscopic analysis : UV-Vis and IR spectroscopy to distinguish ligand configurations.

- Precipitation kinetics : Adding AgNO₃ to quantify free vs. coordinated Cl⁻ ions (only free Cl⁻ precipitates) . Commercial samples are typically the dark green isomer, but recrystallization from ethanol/water mixtures can yield other forms .

Q. How does the ligand configuration in this compound influence its reactivity in catalytic applications?

The coordination environment (e.g., number of Cl⁻ vs. H₂O ligands) determines Lewis acidity and redox activity. For example:

- In Takai reactions , CrCl₃·6H₂O serves as a precursor to Cr(II) species, enabling carbonyl olefination. The hexahydrate’s chloride ligands facilitate electron transfer during reduction .

- In esterification catalysis , Cr³⁺ ions in [CrCl₂(H₂O)₄]⁺ activate carboxylic acids via coordination, enhancing nucleophilic attack by alcohols. Solvent choice (e.g., deep eutectic solvents) can modulate ligand exchange rates and catalytic efficiency .

- Isomer-specific reactivity studies (e.g., comparing pale vs. dark green forms) are critical for optimizing reaction conditions .

Q. Methodological Notes

- Synthesis : Monitor reaction progress via gravimetric analysis to ensure complete hydration .

- Safety : Implement engineering controls (e.g., local exhaust ventilation) and periodic air quality checks to mitigate exposure risks .

- Data Interpretation : Use computational modeling (DFT) to correlate isomer structures with observed reactivity .

Eigenschaften

IUPAC Name |

trichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDMMVNRMROPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Cr, CrCl3 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10060-12-5 (hexahydrate) | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20858722 | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals., Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH], VIOLET CRYSTALS. | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Dissociates above 1300C (EPA, 1998), 1300 °C (decomposes) | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in alcohol, Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether, Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol, Solubility in water: none | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.87 (EPA, 1998) - Denser than water; will sink, 2.87 at 25 °C, 2.87 g/cm³ | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Violet, lustrous, hexagonal, crystalline scales, Red-violet crystals, Bright purple plates | |

CAS No. |

10025-73-7 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2106 °F (EPA, 1998), 1152 °C | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.